5-O-DMT-2-O-TBDMS-N-Ac-Citidina

Descripción general

Descripción

5’-O-DMT-2’-O-TBDMS-Ac-rC es un nucleósido modificado que se utiliza en la síntesis de ADN y ARN. Se caracteriza por la presencia de grupos protectores dimetoxitritil (DMT) y tert-butildimetilsilil (TBDMS), que son esenciales para su estabilidad y funcionalidad durante la síntesis de ácidos nucleicos .

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

One of the primary applications of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is in the synthesis of RNA molecules. It serves as a key building block for constructing oligonucleotides, which are essential for various biotechnological and therapeutic applications. The DMT group can be selectively removed under acidic conditions, allowing the nucleoside to participate in further reactions such as phosphorylation, which is critical for RNA assembly .

Modified nucleosides like 5-O-DMT-2-O-TBDMS-N-Ac-cytidine are known to influence the stability and efficacy of RNA molecules. These modifications can enhance binding affinity and resistance to enzymatic degradation, making them suitable for therapeutic applications. Studies have shown that such modifications can significantly improve the performance of RNA-based drugs by increasing their half-life and bioavailability .

Interaction Studies

Research involving interaction studies has revealed that 5-O-DMT-2-O-TBDMS-N-Ac-cytidine exhibits notable binding affinity with proteins and other nucleic acids. Modifications at the 2' position specifically enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands. Such properties are crucial for developing effective RNA-based therapeutics .

Synthetic Methodologies

The synthesis of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine typically involves several steps that utilize small organic catalysts to streamline protection and deprotection processes. This methodology avoids tedious strategies necessary to differentiate hydroxyl groups in ribonucleosides, enhancing yield and selectivity . The ability to produce this compound efficiently has implications for large-scale production in research settings.

Mecanismo De Acción

El mecanismo de acción de 5’-O-DMT-2’-O-TBDMS-Ac-rC implica su incorporación a los ácidos nucleicos durante la síntesis. Los grupos protectores (DMT y TBDMS) aseguran la estabilidad y el ensamblaje adecuado del nucleósido en la cadena de oligonucleótidos en crecimiento. Una vez incorporados, los grupos protectores se eliminan, permitiendo que el nucleósido participe en el apareamiento de bases y otras interacciones esenciales para la función del ácido nucleico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5’-O-DMT-2’-O-TBDMS-Ac-rC implica varios pasos, comenzando con la protección de los grupos hidroxilo en las posiciones 2’ y 5’. El grupo 2’-hidroxilo se protege con un grupo TBDMS, mientras que el grupo 5’-hidroxilo se protege con un grupo DMT. El grupo acetilo se introduce para proteger el grupo amino de la base citidina .

Métodos de producción industrial

La producción industrial de 5’-O-DMT-2’-O-TBDMS-Ac-rC normalmente implica técnicas de síntesis en fase sólida automatizada. Estos métodos permiten la producción eficiente y escalable del compuesto, asegurando una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

5’-O-DMT-2’-O-TBDMS-Ac-rC experimenta varias reacciones químicas, que incluyen:

Reacciones de desprotección: Eliminación de los grupos DMT y TBDMS en condiciones ácidas y básicas, respectivamente.

Reacciones de sustitución: Implican el ataque nucleofílico sobre el nucleósido protegido.

Reactivos y condiciones comunes

Desprotección: Ácido trifluoroacético (TFA) para la eliminación de DMT y fluoruro de tetrabutilamonio (TBAF) para la eliminación de TBDMS.

Sustitución: Varios nucleófilos en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones son los nucleósidos desprotegidos, que pueden utilizarse posteriormente en la síntesis de oligonucleótidos .

Comparación Con Compuestos Similares

Compuestos similares

5’-O-DMT-2’-O-TBDMS-rU: Otro nucleósido modificado con grupos protectores similares.

5’-O-DMT-2’-O-TBDMS-rA: Un nucleósido de adenosina modificado.

5’-O-DMT-2’-O-TBDMS-rG: Un nucleósido de guanosina modificado.

Singularidad

5’-O-DMT-2’-O-TBDMS-Ac-rC es único debido a su combinación específica de grupos protectores y su aplicación en la síntesis de oligonucleótidos que contienen citidina. Esto lo hace particularmente valioso en el estudio y desarrollo de terapéuticos basados en ARN .

Actividad Biológica

5-O-DMT-2-O-TBDMS-N-Ac-cytidine, also known as N-acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-[(tert-butyldimethylsilyl)]-cytidine, is a modified nucleoside that plays a significant role in the synthesis of RNA and other nucleic acids. This compound is particularly valuable in organic chemistry and molecular biology due to its unique structural modifications that enhance its biological activity.

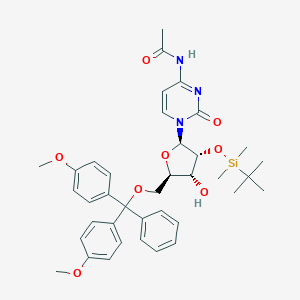

Chemical Structure and Properties

The molecular formula of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is C₃₈H₄₇N₃O₈Si, and it features:

- DMT Group : A dimethoxytrityl group at the 5' position.

- TBDMS Group : A tert-butyldimethylsilyl protecting group at the 2' position.

- Acetyl Modification : An N-acetyl modification on the cytosine base.

These modifications are crucial for improving the stability and reactivity of the nucleoside during RNA synthesis.

Biological Activity

The biological activity of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine is primarily linked to its role as a building block in RNA synthesis. Modified nucleosides like this one can influence:

- Stability : Enhanced resistance to enzymatic degradation.

- Binding Affinity : Improved interactions with proteins and other nucleic acids, which are essential for therapeutic applications.

Table 1: Comparison of Biological Activities

| Property | Standard Cytidine | 5-O-DMT-2-O-TBDMS-N-Ac-Cytidine |

|---|---|---|

| Stability against nucleases | Low | High |

| Binding affinity | Moderate | Enhanced |

| Resistance to hydrolysis | Low | High |

| Application in RNA synthesis | Limited | Extensive |

Synthesis Methods

The synthesis of 5-O-DMT-2-O-TBDMS-N-Ac-cytidine typically involves several steps, including protection and deprotection processes. Recent advancements have introduced methods utilizing small organic catalysts that enhance yield and selectivity during these reactions. For instance, a study demonstrated high selectivity in producing related mononucleosides using organic catalysts, achieving yields up to 92% .

Case Studies and Research Findings

- RNA Therapeutics : Research has shown that modified nucleosides can significantly improve the pharmacokinetic properties of RNA-based therapeutics. A study highlighted how modifications at the 2' position enhance stability against enzymatic degradation while influencing hybridization properties with complementary strands .

- Interaction Studies : Various studies have focused on the interaction profiles of modified nucleosides with proteins and nucleic acids. These studies indicate that such modifications can lead to increased binding affinities, making them suitable candidates for therapeutic applications .

- Experimental Validation : In vitro assays have demonstrated that compounds similar to 5-O-DMT-2-O-TBDMS-N-Ac-cytidine exhibit enhanced binding affinity to target proteins compared to unmodified counterparts. This suggests potential applications in drug design and development .

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWPAYPCFTQHK-HYGOWAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456433 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-85-3 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.